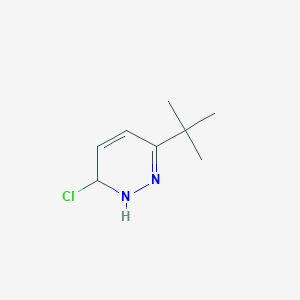

3-(叔丁基)-6-氯-1,6-二氢哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

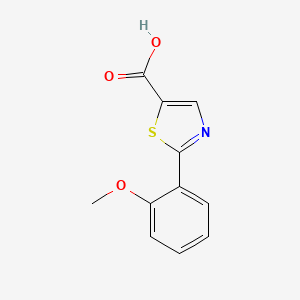

The compound “3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The chlorine atom could potentially make this compound reactive .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the bulky tert-butyl group and the electronegative chlorine atom. These factors could impact the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridazine derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The tert-butyl group could impact the compound’s solubility and boiling point, while the chlorine atom could make the compound more reactive .科学研究应用

杀虫应用

- 商等人 (2010) 的一项研究合成了一系列新型 N-叔丁基-N'-硫代[1-(6-氯-3-吡啶甲基)-2-硝基亚氨基咪唑烷]-N,N'-二酰肼,证明了它们对东亚陆军虫和豆蚜的杀幼虫活性。这些化合物在高浓度下表现出类似于母体化合物吡虫啉的杀虫活性,并在较低浓度下诱导异常幼虫蜕皮,类似于母体二酰肼 商等人,2010.

有机合成和化学反应性

- Zelenin 等人 (1973) 报道了 1-异丙基-3-叔丁基-1,2-二氮杂-1,3-丁二烯,由 α-氯品那可林和异丙基肼形成,在与各种亲二烯体的二烯合成中表现出高反应性,生成含有 Δ2-四氢哒嗪环的产品。这项研究说明了叔丁基取代的哒嗪在有机合成中的潜力 Zelenin 等人,1973.

治疗应用

- Marco-Contelles (2020) 强调了四甲基吡嗪亚硝酸盐的发展,包括具有 N-叔丁基取代的化合物,用于中风治疗。这些亚硝酸盐,包括 (Z)-N-叔丁基-1-(3,5,6-三甲基吡嗪-2-基)甲亚胺氧化物,显示出有效的溶栓活性、清除自由基的能力、无毒性和血脑屏障渗透性,为脑缺血治疗提供了一个有希望的途径 Marco-Contelles,2020.

水氧化催化

- Zong 和 Thummel (2005) 的研究引入了一系列新的 Ru 配合物用于水氧化,结合了带有叔丁基取代的 3,6-双-[6'-(1'',8''-萘啶-2''-基)-吡啶-2'-基]哒嗪。这些配合物在水溶液中表现出显着的析氧活性,表明它们在催化水氧化过程中很有用 Zong & Thummel,2005.

化学结构和性质

- 徐等人 (2006) 合成了 2-叔丁基-5-(4-叔丁基苄硫代)-4-氯哒嗪-3(2H)-酮并确定了其晶体结构。该结构通过分子间和分子内氢键稳定,说明了可以影响叔丁基取代的哒嗪反应性和稳定性的结构特征 徐等人,2006.

作用机制

tert-Butyl group

The tert-butyl group is a type of alkyl group derived from butane. It is often used in chemical reactions due to its unique reactivity pattern elicited by its crowded structure . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Pharmacokinetics

For instance, the tert-butyl group might enhance the lipophilicity of the compound, potentially improving its absorption and distribution .

Environmental Factors

The stability, efficacy, and action of the compound could be influenced by various environmental factors. For instance, certain chemicals, including those with a tert-butyl group, can be persistent, bioaccumulative, and toxic (PBT), building up in the environment over time and potentially posing risks for exposed populations .

未来方向

属性

IUPAC Name |

3-tert-butyl-6-chloro-1,6-dihydropyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKVYKJKWKXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2567305.png)

![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)

![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)